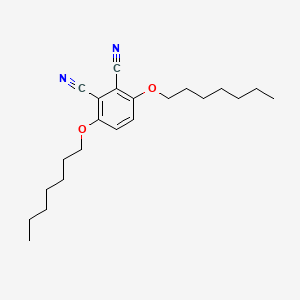
3,6-Bis(heptyloxy)benzene-1,2-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(heptyloxy)benzene-1,2-dicarbonitrile is an organic compound characterized by its benzene ring substituted with two heptyloxy groups and two cyano groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(heptyloxy)benzene-1,2-dicarbonitrile typically involves the alkylation of a benzene derivative with heptyl bromide in the presence of a base, followed by the introduction of cyano groups through a nucleophilic substitution reaction. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Bis(heptyloxy)benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
3,6-Bis(heptyloxy)benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism by which 3,6-Bis(heptyloxy)benzene-1,2-dicarbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. Additionally, the heptyloxy groups can modulate the compound’s lipophilicity, affecting its cellular uptake and distribution.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Diheptyloxybenzene-1,2-dicarbonitrile: Similar structure but with different alkyl chain lengths.
3,6-Dimethoxybenzene-1,2-dicarbonitrile: Similar structure but with methoxy groups instead of heptyloxy groups.
3,6-Diethoxybenzene-1,2-dicarbonitrile: Similar structure but with ethoxy groups instead of heptyloxy groups.
Uniqueness
3,6-Bis(heptyloxy)benzene-1,2-dicarbonitrile is unique due to its specific combination of heptyloxy and cyano groups, which confer distinct physicochemical properties. These properties make it particularly suitable for applications in material science and medicinal chemistry, where specific interactions and solubility profiles are crucial.
Propriétés
Numéro CAS |
116453-85-1 |
|---|---|
Formule moléculaire |
C22H32N2O2 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
3,6-diheptoxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C22H32N2O2/c1-3-5-7-9-11-15-25-21-13-14-22(20(18-24)19(21)17-23)26-16-12-10-8-6-4-2/h13-14H,3-12,15-16H2,1-2H3 |
Clé InChI |
MWWWSCBMIMDNLU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=C(C(=C(C=C1)OCCCCCCC)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


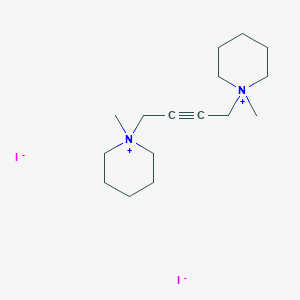

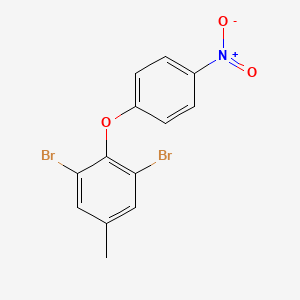
![N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine](/img/structure/B14293794.png)

![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B14293809.png)


![5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one](/img/structure/B14293843.png)
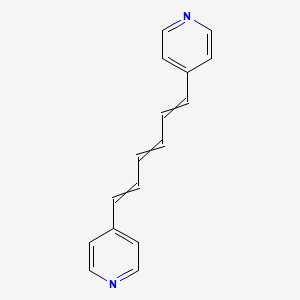
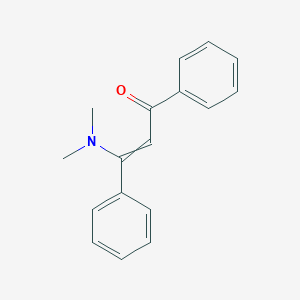
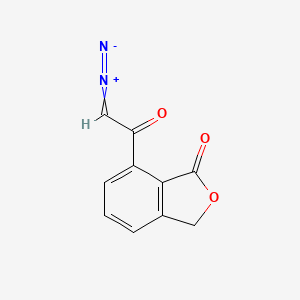
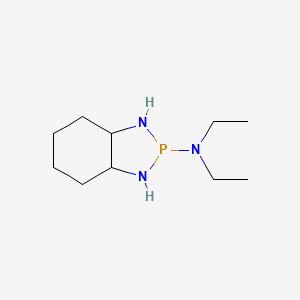
![6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14293867.png)
